Product packaging for L-DOPA-2,5,6-d3(Cat. No.:CAS No. 53587-29-4)

L-DOPA-2,5,6-d3

Cat. No.: B020978
CAS No.: 53587-29-4
M. Wt: 200.21 g/mol
InChI Key: WTDRDQBEARUVNC-UOCCHMHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-DOPA-2,5,6-d3 is a stable, isotopically labeled version of L-DOPA (Levodopa), where three hydrogen atoms on the aromatic ring (positions 2, 5, 6) are replaced by deuterium. This compound serves as an indispensable tool in neuropharmacological and biochemical research, primarily functioning as a critical internal standard for the accurate quantification of endogenous L-DOPA and its metabolites. Utilizing this deuterated standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) significantly enhances data accuracy by correcting for variations during sample preparation and analysis. Beyond its role in analytics, this compound acts as a powerful research probe for tracing metabolic pathways. Upon administration, it is converted into deuterated dopamine (D3-DA) and subsequently to deuterated norepinephrine (D3-NE) within the brain. The predictable 3 Da mass shift allows researchers to track and differentiate the fate of exogenously administered L-DOPA from endogenous pools using mass spectrometry. This application is vital for studying dopamine metabolism, enzyme kinetics (e.g., aromatic L-amino acid decarboxylase and catechol-O-methyl transferase), and neurotransmitter distribution in specific brain regions such as the striatum, providing invaluable insights in models of Parkinson's disease and related disorders. Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4 B020978 L-DOPA-2,5,6-d3 CAS No. 53587-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRDQBEARUVNC-UOCCHMHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425998
Record name 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine
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URL https://comptox.epa.gov/dashboard/DTXSID20425998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53587-29-4
Record name 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Dopa-ring-d3,
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Synthetic Methodologies and Analytical Verification for Research Purity of L Dopa 2,5,6 D3

Chemical Synthesis Approaches for L-DOPA-2,5,6-d3

The synthesis of selectively deuterated L-DOPA derivatives can be achieved through various chemical and enzymatic methods. One reported approach for synthesizing [2',5',6'-2H3]-L-DOPA involves the acid-catalyzed isotopic exchange between native L-DOPA and heavy water (D2O). researchgate.net This method utilizes the lability of the hydrogen atoms at the specified positions on the aromatic ring under acidic conditions in the presence of a deuterium (B1214612) source.

Another strategy for synthesizing selectively labeled L-tyrosine isotopomers, which can serve as intermediates for L-DOPA synthesis, involves acid-catalyzed isotopic exchange followed by enzymatic hydroxylation. For instance, [3',5'-2H2]-L-tyrosine was synthesized via acid-catalyzed isotopic exchange between L-tyrosine and deuterated water, and this product was then hydroxylated by the enzyme tyrosinase to yield a deuterated L-DOPA analogue. researchgate.net While this example describes deuteration at different positions, the principle of combining chemical isotopic exchange with enzymatic transformation highlights a potential route for synthesizing this compound or related isotopomers.

General methods for the synthesis of selectively deuterated amines, including those relevant to catecholamines like dopamine (B1211576) (a metabolite of L-DOPA), have also been explored. One such method involves the treatment of ynamides with triflic acid and triethylsilane, which can yield amines selectively deuterated at their alpha and/or beta positions with high levels of deuterium incorporation. rsc.org While this method focuses on the amine portion of the molecule, it illustrates the broader chemical strategies employed for targeted deuterium incorporation in amino acid derivatives.

Chemical synthesis of L-DOPA typically involves complex processes that may require metal catalysts and advanced technologies. mdpi.com Enzymatic synthesis methods, often utilizing bacterial enzymes like tyrosine phenol-lyase, offer an alternative route for producing L-DOPA, potentially yielding enantiomerically pure compounds with fewer steps and side products compared to some chemical routes. nih.gov While these enzymatic methods are primarily described for non-deuterated L-DOPA, the principles could potentially be adapted or combined with isotopic labeling strategies for the synthesis of this compound.

Spectroscopic and Chromatographic Techniques for Isotopic Enrichment Assessment

Assessing the isotopic enrichment of this compound is crucial to confirm the successful incorporation of deuterium atoms at the desired positions and to determine the percentage of deuterated forms (e.g., d1, d2, d3). Spectroscopic and chromatographic techniques play a vital role in this analysis.

Mass Spectrometry (MS) is a primary technique for verifying isotopic enrichment. This compound is identifiable by a mass shift of 3 Da compared to non-deuterated L-DOPA. plos.orgnih.gov By monitoring the parent ions and their fragmentation patterns, MS can confirm the presence of the deuterated species and help determine the relative abundance of different isotopomers (d0, d1, d2, d3). plos.org For instance, in studies using L-DOPA deuterated in three positions (D3-L-DOPA), mass spectrometry detected TMPy-labeled D3-L-DOPA at m/z 305.0, while labeled non-deuterated L-DOPA was detected at m/z 302.1. plos.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can also be used to assess deuterium incorporation. google.comresearchgate.net The absence or reduction of specific proton signals corresponding to the deuterated positions on the phenyl ring in the 1H NMR spectrum provides evidence of deuterium incorporation. researchgate.net Quantitative NMR (qNMR) methods, using internal standards, can potentially be applied to determine the degree of deuteration at specific sites, although this requires careful selection of standards and signal assignments. researchgate.net

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are often coupled with MS for the analysis of L-DOPA and its derivatives. mdpi.comresearchgate.netresearchgate.net While HPLC separates compounds based on their physical and chemical properties, the online coupling with MS allows for the detection and identification of different species, including deuterated forms, based on their mass-to-charge ratio. nih.govplos.orgsochob.cl Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a validated method for quantifying L-DOPA and its metabolites, and this technique can be adapted to measure deuterated forms by monitoring specific ion channels corresponding to the deuterated and non-deuterated species. nih.govsochob.cl

Purity Evaluation Strategies for Research-Grade this compound

Ensuring the chemical purity of research-grade this compound is essential for obtaining reliable experimental results. Purity evaluation typically involves a combination of chromatographic and spectroscopic methods.

HPLC is a widely used technique for assessing the purity of L-DOPA and its analogues. mdpi.comresearchgate.netresearchgate.net HPLC coupled with UV-Vis detection or diode array detection (DAD) is commonly employed to separate the target compound from impurities. mdpi.comresearchgate.net The purity is often determined by the percentage of the total peak area corresponding to the this compound peak in the chromatogram. lgcstandards.com

Mass Spectrometry, in addition to assessing isotopic enrichment, is invaluable for identifying and quantifying chemical impurities. LC-MS or LC-MS/MS can detect impurities based on their molecular weight and fragmentation patterns, providing highly sensitive and specific detection. nih.govplos.orgsochob.cl

NMR spectroscopy can also contribute to purity assessment by identifying the presence of extraneous signals corresponding to impurities. researchgate.netnih.gov Both 1H and 13C NMR spectra provide detailed information about the structure and composition of the sample. nih.gov

Analytical standards, including isotopically labeled standards like this compound itself, are critical for method validation and accurate purity determination. caymanchem.comuc.pt The use of validated analytical methods, such as those based on LC-MS/MS, with established precision and recovery data, is crucial for reliable purity evaluation. nih.govresearchgate.netsci-hub.se

Research-grade this compound is typically supplied with a specified level of chemical purity, often determined by HPLC, and a stated isotopic purity, usually expressed as atom % D or percentage of deuterated forms (d1-d3). caymanchem.comlgcstandards.com For instance, L-DOPA-(phenyl-d3) has been reported with an isotopic purity of ≥98 atom % D and a chemical purity of ≥98% (CP). Another source indicates a purity of >95% (HPLC) for this compound. lgcstandards.com

Table 1: Analytical Techniques for Characterization and Purity Assessment of this compound

TechniqueApplicationKey Information Provided
Mass Spectrometry (MS)Isotopic enrichment assessment, Impurity identification and quantificationMolecular weight, Fragmentation patterns, Isotopic distribution
Nuclear Magnetic Resonance (NMR)Confirmation of structure, Assessment of deuterium incorporation, Purity checkChemical shifts, Signal integrals, Coupling patterns
High-Performance Liquid Chromatography (HPLC)Separation from impurities, Purity determination, QuantificationRetention time, Peak area, Chromatographic profile
LC-MS/MSQuantification of L-DOPA and metabolites, Isotopic analysisHighly sensitive and specific detection based on mass/charge

Table 2: Reported Purity and Isotopic Enrichment of this compound

Analyte NameCAS NumberChemical PurityIsotopic PuritySource Type
This compound53587-29-4>95% (HPLC)Deuterium labeledStable Isotope Labelled
L-Dopa-(phenyl-d3)53587-29-4≥98% (CP)≥98 atom % DStable Isotope
L-DOPA-d353587-29-4≥99%Deuterated forms (d1-d3)Isotopically Labeled

Advanced Bioanalytical Methodologies Employing L Dopa 2,5,6 D3 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification of L-DOPA and Metabolites

LC-MS/MS is a powerful and widely used technique for the quantitative analysis of L-DOPA and its metabolites in biological samples. nih.govresearchgate.net The coupling of liquid chromatography with tandem mass spectrometry provides high selectivity and sensitivity, crucial for analyzing complex biological matrices like plasma and cerebrospinal fluid. researchgate.net L-DOPA-2,5,6-d3 serves as an essential internal standard in these methods to ensure accurate quantification. caymanchem.comresearchgate.net

In LC-MS/MS methods, L-DOPA and its metabolites are separated by liquid chromatography before being introduced into the mass spectrometer. The mass spectrometer then detects and quantifies the target analytes and the internal standard based on their unique mass-to-charge ratios and fragmentation patterns. The use of this compound, with its distinct mass due to deuterium (B1214612) labeling, allows for the reliable quantification of L-DOPA by monitoring the ratio of the analyte signal to the internal standard signal. researchgate.net

Developing and optimizing LC-MS/MS methods for L-DOPA and its metabolites in biological samples requires careful consideration of several factors, including sample preparation, chromatographic separation, and mass spectrometric detection. nih.govresearchgate.net Biological matrices, such as plasma, can contain endogenous compounds that may interfere with the analysis. sci-hub.se

Sample preparation techniques commonly employed include protein precipitation, liquid-liquid extraction, and solid-phase extraction to isolate the analytes of interest and remove interfering substances. nih.govsci-hub.se The instability of catecholamines like L-DOPA necessitates the use of stabilization strategies, such as adding antioxidants or controlling environmental temperature, during sample collection and preparation. nih.govresearchgate.net

Chromatographic separation is typically achieved using reversed-phase C18 columns with mobile phases containing organic solvents (e.g., methanol (B129727) or acetonitrile) and aqueous buffers (often with formic acid) to ensure adequate separation of L-DOPA and its metabolites. nih.govresearchgate.net

Mass spectrometric detection is commonly performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-product ion transitions for each analyte and the internal standard. unibas.it For L-DOPA-D3, a common transition monitored is 201.05 > 154.39 m/z. nih.gov

Therapeutic drug monitoring (TDM) of L-DOPA is important for optimizing treatment in conditions like Parkinson's disease, where its pharmacokinetics can be highly variable. nih.govresearchgate.netnih.gov LC-MS/MS methods employing this compound as an internal standard are well-suited for TDM research due to their sensitivity and specificity, allowing for accurate measurement of L-DOPA concentrations in patient samples. researchgate.netresearchgate.net

Monitoring L-DOPA concentrations in plasma can provide insights into the reasons for variable responses to treatment, such as issues with compliance or drug interactions. researchgate.net While defining a precise therapeutic range for L-DOPA can be challenging due to significant fluctuations, monitoring plasma levels can still be valuable for interpreting the functional state of the nigrostriatal system. nih.gov Research utilizing these methods contributes to a better understanding of L-DOPA pharmacokinetics and supports the development of personalized therapeutic strategies. researchgate.netresearchgate.netnih.gov

Method Development and Optimization for Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly used for L-DOPA analysis due to its polarity, GC-MS can also be applied, typically requiring derivatization of L-DOPA to make it volatile. tue.nl this compound can also serve as an internal standard in GC-MS methods for quantifying L-DOPA. caymanchem.comtue.nl

In a GC-MS method for L-DOPA and 3-O-methyldopa in plasma and cerebrospinal fluid, deuterated analogues, including [2,5,6-2H3]DOPA (this compound), were used as internal standards. tue.nl Sample preparation involved acidification and extraction with an organic solvent. tue.nl Derivatization was necessary to enable detection by GC-MS. tue.nl The method demonstrated linearity and good recovery for L-DOPA. tue.nl

Validation of Quantitative Bioanalytical Methods

Validation of quantitative bioanalytical methods using this compound as an internal standard is crucial to ensure their reliability, accuracy, and consistency. Validation typically follows established guidelines, assessing parameters such as linearity, precision, accuracy, selectivity, and stability. researchgate.netnih.govdergipark.org.tr

Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. Calibration curves are constructed using a series of standards at different concentrations, spiked with a constant amount of the internal standard. unibas.it The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. unibas.it

A method for L-DOPA quantification in plant and pharmaceutical materials demonstrated good linearity with an R² value greater than 0.999 over the assayed concentration range. dergipark.org.tr Another LC-MS/MS method for L-DOPA in human plasma showed linearity up to 10,000 µg/L, with a calibration curve upper quantification limit set at 2000 µg/L for clinical purposes, and representative linear equations and regression coefficients (R²) around 0.998. nih.gov

Here is an example of linearity data based on search results:

AnalyteConcentration RangeR² ValueReference
L-DOPA25-125 µg/mL (Pharmaceuticals)> 0.999 researchgate.net
L-DOPA1.70 - 5.13 μg/mL (LOQ range)> 0.999 dergipark.org.tr
L-DOPA15 - 10,000 µg/L (Method linearity)0.998 nih.gov
L-DOPA0.001–5.000 μg/mLN/A unibas.it
L-DOPA0.5–50 mg/LN/A mdpi.com
L-DOPA2.5–10,000 ng/mLN/A nih.gov

Precision assesses the variability of the method when replicate analyses are performed on the same sample (intra-day precision) or on different days (inter-day precision). It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). caymanchem.comunibas.it

Validated methods for L-DOPA analysis have reported good intra-day and inter-day precision. For example, a method showed intra-day and inter-day precision with RSD values of 1.19% and 3.80%, respectively. dergipark.org.tr Another LC-MS/MS method for L-DOPA, levodopa (B1675098) methyl ester, and carbidopa (B1219) in human plasma reported intra-day and inter-day precision and accuracy values that met acceptance criteria. nih.gov Precision values for L-DOPA in patient plasma have been reported with coefficients of variation ranging from 2.9% to 8.9%. researchgate.net

Here is an example of precision data based on search results:

AnalytePrecision TypeConcentration LevelCV% / RSD% RangeReference
L-DOPAIntra-day40 µg/mL1.19% dergipark.org.tr
L-DOPAInter-day40 µg/mL3.80% dergipark.org.tr
L-DOPAIntra-dayVarious QC levelsMet criteria nih.gov
L-DOPAInter-dayVarious QC levelsMet criteria nih.gov
L-DOPARepeatabilityN/A0.6%–4.5% unibas.it
L-DOPAInter-dayN/A5.4%–9.9% unibas.it
L-DOPAN/A302.5-522.1 ng/mL2.9%–8.9% researchgate.net

Determination of Analytical Accuracy and Recovery

Analytical accuracy and recovery are critical parameters in validating bioanalytical methods to ensure that the measured concentration of an analyte in a sample is close to its true concentration and that the extraction procedure efficiently isolates the analyte from the matrix. The use of a stable isotope-labeled internal standard like this compound is fundamental in this process, as it helps to account for variations in sample preparation, matrix effects, and instrument response. researchgate.net

Studies validating LC-MS/MS methods for L-DOPA quantification in human plasma have demonstrated that the inclusion of deuterated L-DOPA (L-DOPA-D3) as an internal standard leads to acceptable accuracy and precision values. nih.govresearchgate.net For instance, in one validated method, intra-day and inter-day precision and accuracy values for L-DOPA met the acceptance criteria. nih.govresearchgate.net Mean IS-normalized recovery of plasma extraction for L-DOPA was reported to be within acceptable ranges, further highlighting the effectiveness of the internal standard in correcting for extraction variability. nih.gov

Recovery is typically assessed by comparing the analytical response of spiked samples before and after extraction. uc.pt For L-DOPA analysis utilizing L-DOPA-D3, mean IS-normalized recovery values for L-DOPA in plasma extraction have been reported around 110% ± 3.5%. nih.gov This indicates that the internal standard effectively compensates for any losses or variations occurring during the sample preparation process.

Data from method validation studies illustrate the accuracy and precision achieved using deuterated L-DOPA as an internal standard.

AnalyteIntra-day Precision (CV%)Intra-day Accuracy (Bias%)Inter-day Precision (CV%)Inter-day Accuracy (Bias%)
L-DOPAWithin acceptance criteriaWithin acceptance criteriaWithin acceptance criteriaWithin acceptance criteria
L-DOPA-D35.6% researchgate.net1.2% researchgate.netWithin acceptance criteriaWithin acceptance criteria

Robustness Testing of Chromatographic Systems

Robustness testing evaluates the reliability of an analytical method when subjected to small, deliberate variations in method parameters. This is crucial for ensuring the method's consistency during routine use. While specific studies focusing solely on the robustness testing of the chromatographic system with this compound as the primary subject are not extensively detailed in the provided search results, the general principles of bioanalytical method validation, where this compound is used, include assessing robustness. penpublishing.net

Validated methods employing L-DOPA-D3 have demonstrated consistent performance under typical operating conditions, implying a degree of robustness in the chromatographic separation and detection steps. nih.govresearchgate.net The consistent retention times observed for both L-DOPA and its deuterated internal standard in LC-MS/MS methods further support the stability of their chromatographic behavior. nih.govresearchgate.net

Analysis of Carryover and Dilution Integrity

Carryover and dilution integrity are important aspects of method validation to ensure that results are not compromised by residual analyte from previous injections or by the process of diluting samples that exceed the calibration range.

Carryover refers to the appearance of an analyte signal in a blank sample following a high-concentration sample. This can lead to falsely elevated results. Studies using L-DOPA-D3 as an internal standard have reported negligible carryover for both L-DOPA and the internal standard itself. nih.govmdpi.com For example, one study showed that blank injections after samples at the upper limit of quantification (ULOQ) exhibited very low mean signals for L-DOPA, its methyl ester (LDME), carbidopa, and deuterated levodopa (L-DOPA-D3), well below the acceptance criteria. nih.govmdpi.com The mean signal for L-DOPA-D3 in blank injections after ULOQ samples was reported as 0.028% ± 0.014% of the internal standard signal. nih.gov

Dilution integrity is assessed to confirm that samples can be accurately quantified after dilution, which is necessary when analyte concentrations exceed the upper limit of the calibration curve. This is particularly relevant in pharmacokinetic studies where high peak concentrations may be observed. Validation studies have demonstrated the dilution integrity of methods utilizing L-DOPA-D3. nih.govresearchgate.netmdpi.com By diluting samples with blank matrix and analyzing them against the calibration curve, researchers have shown that the precision and accuracy of the diluted samples remain within acceptable limits. nih.govresearchgate.netmdpi.combrjac.com.br Mean bias% and CV% values for diluted L-DOPA samples were found to be low, confirming that the dilution process does not compromise the accuracy of the results when L-DOPA-D3 is used as the internal standard. nih.govresearchgate.net

The following table summarizes typical carryover results observed when using L-DOPA-D3 in an LC-MS/MS method:

CompoundMean Signal in Blank after ULOQ (% of LLOQ response)Mean Signal in Blank after ULOQ (% of IS signal)
L-DOPA6.8 ± 1.9% nih.govmdpi.comN/A
L-DOPA-D3N/A0.028 ± 0.014% nih.govmdpi.com

Analytical Determination of L-DOPA in Diverse Matrices Utilizing Deuterated Standards

The analytical determination of L-DOPA is essential in various research and clinical settings, requiring robust methods applicable to diverse matrices. Deuterated standards, specifically this compound, play a crucial role in achieving accurate and reliable quantification across these different sample types. Biological matrices such as human plasma are common for pharmacokinetic studies. nih.govresearchgate.netmdpi.comresearchgate.netfda.gov Plant matrices, like those from Vicia faba (broad beans) or Mucuna pruriens, also contain significant amounts of L-DOPA, necessitating specific analytical approaches. unibas.itresearchgate.netmdpi.com

LC-MS/MS is a widely employed technique for L-DOPA analysis in these matrices due to its sensitivity and selectivity. unibas.itnih.govnih.govresearchgate.netpenpublishing.netmdpi.comresearchgate.net The use of L-DOPA-D3 as an internal standard in LC-MS/MS methods for plasma analysis has been well-documented, demonstrating good selectivity and specificity. nih.govresearchgate.net Protein precipitation is a common sample preparation technique for plasma samples, effectively extracting L-DOPA and the internal standard. nih.govresearchgate.netresearchgate.net

In plant matrices, the determination of L-DOPA presents unique challenges due to the complexity of the matrix and the potential for interfering compounds. researchgate.netmdpi.com HPLC coupled with UV or mass spectrometric detection is frequently used for L-DOPA quantification in plant extracts. penpublishing.netresearchgate.netmdpi.com While the provided search results specifically mention the use of L-DOPA-(phenyl-d3) (another way of denoting deuterium on the phenyl ring, likely equivalent to 2,5,6-d3) as an internal standard in the analysis of Phaseolus vulgaris beans, highlighting its applicability in plant matrices. unibas.it The internal standard method approach is used to build calibration curves for analyte quantification in these complex samples. unibas.it

The effectiveness of L-DOPA-D3 in diverse matrices stems from its similar chemical and physical properties to L-DOPA, ensuring it undergoes similar behaviors during sample processing and analysis. This allows the internal standard to effectively compensate for matrix effects, which can vary significantly between different sample types (e.g., plasma vs. plant extract) and even within the same matrix type due to variations in composition. nih.govacs.orgturkjps.org

Research findings indicate that validated methods utilizing deuterated L-DOPA are suitable for quantifying L-DOPA in real-world samples, including human plasma from patients undergoing L-DOPA treatment and extracts from plants known to contain L-DOPA. unibas.itnih.govresearchgate.netmdpi.comresearchgate.net

MatrixAnalytical TechniqueInternal Standard UsedKey Findings
Human PlasmaUHPLC-MS/MSL-DOPA-D3 nih.govresearchgate.netmdpi.comMethod showed good selectivity, specificity, negligible carryover, and demonstrated dilution integrity. nih.govresearchgate.net
Plant MatricesHPLC-UV/MSL-DOPA-(phenyl-d3) unibas.itMethod validated for linearity, limits of detection/quantification, precision, and accuracy in bean extracts. unibas.it
Murine MicrodialysateLC-MS/MSd5-l-DOPA nih.govMethod developed for simultaneous analysis of neurotransmitters, including L-DOPA, with good recovery and accuracy. nih.gov

Note: While d5-l-DOPA is mentioned for murine microdialysate nih.gov, this compound (L-DOPA-D3 or L-DOPA-(phenyl-d3)) is the focus and is used in plasma and plant matrix analysis as per other sources unibas.itnih.govresearchgate.netmdpi.com.

The consistent performance of analytical methods across different matrices when employing this compound underscores its value as a reliable internal standard for the accurate determination of L-DOPA.

Pharmacokinetic and Metabolic Investigations of Deuterated L Dopa Analogs

Differential Metabolic Pathways and Enzyme Kinetics Influenced by Deuteration

Deuterium (B1214612) substitution can affect the rate at which enzymes metabolize a compound due to the kinetic isotope effect, where the stronger bond between carbon and deuterium (compared to carbon and hydrogen) can slow down bond cleavage during enzymatic reactions ki.senih.gov. This can lead to altered metabolic pathways and enzyme kinetics for deuterated analogs compared to their non-deuterated counterparts.

Impact on Monoamine Oxidase (MAO) Activity

Monoamine oxidase (MAO) is a key enzyme involved in the metabolism of dopamine (B1211576), the primary active metabolite of L-DOPA nih.govfocusonneurology.com. Studies suggest that deuterium substitution in L-DOPA can lead to dopamine that is more resistant to enzymatic degradation by MAO ki.seresearchgate.netresearchgate.net. Specifically, deuteration at the alpha and beta carbons of dopamine, which are derived from L-DOPA, is thought to reduce the activity of MAO towards the deuterated dopamine ki.se.

Research in rodent models has indicated that a selectively deuterated L-DOPA (SD-1077), which includes deuterium at positions that result in deuteration at the alpha and beta carbons of dopamine upon conversion, enhances striatal dopamine output more effectively than non-deuterated L-DOPA nih.gov. This effect is attributed to slower breakdown by MAO, as evidenced by a decreased ratio of 3,4-dihydroxyphenylacetic acid (DOPAC), a major MAO metabolite of dopamine, to dopamine nih.govnih.govukolegija.lt.

Influence on Catechol-O-methyl Transferase (COMT) Activity

Catechol-O-methyl transferase (COMT) is another important enzyme in the metabolism of both L-DOPA and dopamine nih.govdiva-portal.org. COMT methylates L-DOPA to 3-O-methyldopa (3-OMD) and dopamine to 3-methoxytyramine (3-MT) nih.gov.

Studies comparing a deuterated L-DOPA (SD-1077) with non-deuterated L-DOPA have shown increases in systemic exposure to metabolites of the COMT reaction, specifically 3-MT and 3-OMD, following administration of the deuterated analog ukolegija.lt. Geometric least squares mean ratios (GMRs) for SD-1077/carbidopa (B1219) compared to L-DOPA/carbidopa indicated higher systemic exposure to 3-MT (GMRs for Cmax and AUC0–t were 1.33 and 1.66, respectively) and 3-OMD (GMRs for Cmax and AUC0–t were 1.19 and 1.31, respectively) ukolegija.lt. This suggests that while deuteration may slow MAO activity towards dopamine, it might influence the COMT pathway differently, potentially leading to increased levels of methylated metabolites.

Effects on Aromatic L-amino Acid Decarboxylase (AADC) Mediated Reactions

Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC), is the enzyme responsible for converting L-DOPA to dopamine hmdb.caopenbiochemistryjournal.com. This is a crucial step for L-DOPA's therapeutic effect frontiersin.org.

Comparative Pharmacokinetic Profiles of Deuterated L-DOPA Analogs in Research Models

Pharmacokinetic studies in research models are essential to understand how deuteration affects the absorption, distribution, metabolism, and excretion of L-DOPA analogs.

Assessment of Absorption Dynamics

The absorption of L-DOPA primarily occurs in the proximal small intestine diva-portal.org. It is transported across biological membranes by large neutral amino acid transporters (LATs) mdpi.com.

Studies comparing the peripheral pharmacokinetics of a selectively deuterated L-DOPA (SD-1077) with non-deuterated L-DOPA in healthy subjects have indicated comparable systemic exposures of the parent drug nih.govnih.govukolegija.lt. Geometric mean ratios for Cmax, AUC0–t, and AUC0–inf of SD-1077 versus L-DOPA were all within a similar range, suggesting that the deuterium substitution at the specified positions does not significantly alter the absorption dynamics of the parent compound ukolegija.lt.

Studies on Systemic Exposure and Bioavailability

Systemic exposure and bioavailability are key pharmacokinetic parameters that reflect the amount of drug that reaches the systemic circulation and becomes available to exert its effects.

In studies comparing SD-1077 with non-deuterated L-DOPA, systemic exposures to the parent compounds were found to be comparable nih.govnih.govukolegija.lt. However, systemic exposure to dopamine was significantly higher after administration of SD-1077 compared to non-deuterated L-DOPA nih.govnih.govukolegija.lt. Geometric mean ratios for dopamine Cmax and AUC0–t were notably higher for SD-1077, indicating increased systemic availability of dopamine derived from the deuterated analog ukolegija.lt. This is consistent with the reduced metabolic breakdown of deuterated dopamine by MAO nih.govnih.govukolegija.lt.

The following table summarizes some comparative pharmacokinetic findings:

ParameterSD-1077/Carbidopa vs. L-DOPA/Carbidopa (GMR, 90% CI) ukolegija.lt
L-DOPA Cmax88.4 (75.9–103.1)
L-DOPA AUC0–t89.5 (84.1–95.3)
L-DOPA AUC0–inf89.6 (84.2–95.4)
Dopamine Cmax1.8 (1.45–2.24)
Dopamine AUC0–t2.06 (1.68–2.52)
3-MT Cmax1.33 (1.14–1.56)
3-MT AUC0–t1.66 (1.42–1.93)
3-OMD Cmax1.19 (1.15, 1.23)
3-OMD AUC0–t1.31 (1.27, 1.36)
DOPAC Cmax0.83 (0.72, 0.95)
DOPAC AUC0–t0.87 (0.76, 0.99)

These findings in research models suggest that while the absorption of the parent deuterated L-DOPA may be similar to non-deuterated L-DOPA, the systemic exposure and bioavailability of the active metabolite, dopamine, are enhanced due to reduced metabolic clearance, primarily by MAO nih.govnih.govukolegija.lt.

Analysis of Elimination Rates

The elimination of L-DOPA and its deuterated forms primarily occurs via renal excretion caymanchem.com. The elimination half-life of non-deuterated L-DOPA is typically short, generally less than 60 minutes, although reported values can range from 40 to 105 minutes when administered alone and 60 to 95 minutes with a DOPA decarboxylase inhibitor caymanchem.com. One study involving continuous jejunal infusion of L-DOPA-carbidopa in Parkinson's disease patients reported an estimated elimination half-life for L-DOPA of 1.5 ± 0.19 hours. The presence of deuterium can potentially lead to substantially prolonged elimination times due to kinetic isotope effects wikipedia.org. However, in studies comparing a selectively deuterated L-DOPA (SD-1077) to L-DOPA, the rapid elimination of dopamine in plasma appeared to influence the observed terminal half-life of dopamine, suggesting that formation rate might be a determining factor in its plasma concentration decline rather than the terminal elimination half-life itself, which is only a few minutes caymanchem.comuni-freiburg.de.

Tracing Metabolic Fate and Product Formation of L-DOPA-2,5,6-d3

L-DOPA serves as a direct precursor to key catecholamine neurotransmitters, including dopamine and norepinephrine (B1679862) wikipedia.org. Its metabolism primarily involves decarboxylation catalyzed by aromatic amino acid decarboxylase (AADC) and O-methylation mediated by catechol-O-methyltransferase (COMT) caymanchem.comcaymanchem.com.

Investigation of Metabolite Half-lives

The half-life of dopamine formed from deuterated L-DOPA is expected to be altered compared to that of non-deuterated dopamine due to the presence of deuterium. Studies have shown that deuterium substitutions can increase the half-life of dopamine derived from L-DOPA. Investigations comparing a selectively deuterated L-DOPA (SD-1077) with L-DOPA revealed significantly higher systemic exposure to dopamine following the administration of the deuterated form caymanchem.comuni-freiburg.de.

The following table summarizes the geometric least squares mean ratios (GMRs) and 90% confidence intervals (CI) for the systemic exposure (Cmax and AUC0-t) of dopamine when comparing SD-1077/carbidopa to L-DOPA/carbidopa in healthy subjects:

MetabolitePharmacokinetic ParameterGMR (90% CI)P-value
DopamineCmax1.8 (1.45–2.24)0.0005
DopamineAUC0–t2.06 (1.68–2.52)<0.0001

The terminal half-life of dopamine in plasma is reported to be only a few minutes caymanchem.comuni-freiburg.de. For other metabolites, such as 3-O-methyldopa (3-OMD), the terminal elimination phase was not reached within the sampling period in some studies, preventing the determination of its half-life caymanchem.com. Systemic exposure to 3-OMD was also observed to be higher following administration of the deuterated L-DOPA compared to non-deuterated L-DOPA caymanchem.comuni-freiburg.de.

The following table summarizes the GMRs and 90% CI for the systemic exposure (Cmax and AUC0-t) of 3-OMD when comparing SD-1077/carbidopa to L-DOPA/carbidopa:

MetabolitePharmacokinetic ParameterGMR (90% CI)P-value
3-OMDCmax1.19 (1.15, 1.23)<0.0001
3-OMDAUC0–t1.31 (1.27, 1.36)<0.0001

Isotopic Effects on Metabolic Stability and Enzyme Substrate Interactions

The incorporation of deuterium into a molecule can lead to kinetic isotope effects, where the stronger carbon-deuterium bond, compared to a carbon-hydrogen bond, affects the rate of enzymatic reactions wikipedia.org. This isotopic effect is a key factor in the altered metabolic profile of deuterated L-DOPA analogues like this compound.

Deuterium substitutions in L-DOPA have been shown to yield dopamine that appears more resistant to enzymatic breakdown. Specifically, the presence of deuterium at the alpha-carbon has been reported to reduce the activity of monoamine oxidase (MAO), an enzyme involved in dopamine metabolism, leading to a reduced formation of d2-3,4-dihydroxyphenylacetic acid (DOPAC). Selective deuteration in a deuterated L-DOPA (SD-1077) has been shown to attenuate the metabolic degradation of the resulting deuterated dopamine in plasma compared to dopamine derived from non-deuterated L-DOPA caymanchem.comuni-freiburg.de.

Neurochemical and Behavioral Research with Deuterated L Dopa Analogs

Neurochemical Effects in Central Nervous System Models

Studies utilizing deuterated L-DOPA analogs investigate their impact on neurochemistry within the central nervous system, particularly concerning dopaminergic systems. Deuterium (B1214612) substitutions in the L-DOPA molecule are anticipated to affect the half-life of dopamine (B1211576) formed from it, as the bond between carbon and deuterium is more stable than that between carbon and hydrogen nih.gov. This increased stability against metabolic degradation can lead to a prolonged half-life and potentially improved availability of dopamine in the brain ontosight.aimichaeljfox.org.

Modulation of Striatal Dopamine Output

Research indicates that deuterated L-DOPA can influence striatal dopamine output. In rat models, L-DOPA with three deuterium substitutions (D3-L-DOPA), which includes L-DOPA-2,5,6-d3, has been shown to enhance dopamine output in the striatum more effectively than non-deuterated L-DOPA, as measured by microdialysis nih.gov. Further studies in rodents have corroborated that the specific deuteration in compounds like SD-1077, a selectively deuterated precursor of dopamine structurally related to L-DOPA and encompassing d3-(2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl) propanoic acid, enhances striatal dopamine output more effectively than L-DOPA nih.gov. These effects were observed without significant changes in peripheral pharmacokinetics or increases in central dopamine peak concentrations nih.gov.

Investigation of Neurotransmitter Turnover and Homeostasis

The introduction of deuterium into the L-DOPA molecule is expected to yield dopamine with an altered half-life nih.gov. This deuterated dopamine exhibits greater stability against metabolic breakdown, contributing to a prolonged half-life and enhanced availability within the brain michaeljfox.org. Specifically, the selective deuteration in SD-1077 has been shown to attenuate the metabolic degradation of deuterated dopamine in plasma relative to L-DOPA in healthy individuals when co-administered with carbidopa (B1219) nih.gov. Animal studies have demonstrated that deuteration at the alpha and beta carbons can slow the breakdown of deuterated dopamine by enzymes such as monoamine oxidase (MAO) and dopamine β-hydroxylase nih.gov. This slower metabolic degradation by MAO contributes to a lower dopamine turnover, which is supported by observations of a decreased ratio of 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine nih.gov.

Analysis of Downstream Metabolites (e.g., 3,4-Dihydroxyphenylacetic Acid, Homovanillic Acid)

The metabolic fate of deuterated L-DOPA analogs involves the analysis of downstream metabolites, including DOPAC and Homovanillic Acid (HVA). DOPAC is recognized as a major metabolite of dopamine sigmaaldrich.comsigmaaldrich.com, and HVA is another significant catecholamine metabolite nih.govmpg.de. Following the administration of SD-1077/carbidopa, a concomitant reduction in the ratio of DOPAC to dopamine was observed, confirming a slower metabolic breakdown of dopamine by MAO nih.gov. Additionally, systemic exposures to metabolites produced by the catechol O-methyltransferase (COMT) reaction, such as 3-methoxytyramine (3-MT) and 3-O-methyldopa (3-OMD), were found to be increased with SD-1077/carbidopa compared to L-DOPA/carbidopa nih.gov.

An example of metabolite data from a study comparing SD-1077/carbidopa to L-DOPA/carbidopa in healthy subjects is presented below, illustrating the changes in systemic exposure of certain metabolites:

MetaboliteCmax GMR (90% CI)AUC0–t GMR (90% CI)
3-methoxytyramine1.33 (1.14–1.56)1.66 (1.42–1.93)
3-O-methyldopa1.19 (1.15, 1.23)1.31 (1.27, 1.36)

Note: GMR refers to Geometric Least Squares Mean Ratio of SD-1077/carbidopa to L-DOPA/carbidopa. nih.gov

Behavioral Phenotyping in Preclinical Models

The introduction of deuterium substitutions into the L-DOPA molecule has been shown to dramatically alter its behavioral profile in preclinical models nih.gov.

Assessment of Locomotor Activity

In reserpinized rats, D3-L-DOPA produced a more pronounced stimulation of locomotor activity when compared to conventional L-DOPA nih.gov.

Evaluation of Anti-Akinetic Potency

Deuterium substitutions in the L-DOPA molecule have been found to improve its anti-akinetic potency researchgate.net. In rodent models of Parkinson's disease, d3-(2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl) propanoic acid demonstrated greater potency in reducing motor behavior deficits compared to L-DOPA nih.gov. Studies have indicated that approximately 60% of the traditional L-DOPA dose was equipotent in terms of the dose required to produce 50% of the maximally observed motor performance nih.gov. Furthermore, a lower dose of D3-L-DOPA (60% of the equivalent L-DOPA dose) yielded a similar anti-parkinsonian benefit ki.se. When administered at an equivalent dose to L-DOPA, D3-L-DOPA produced a more pronounced anti-parkinsonian effect ki.se.

Mechanistic Studies of L-DOPA-Induced Dyskinesia (LID) and Dopamine Receptor Plasticity

L-DOPA is a highly effective treatment for the motor symptoms of Parkinson's disease (PD), but its long-term use is frequently associated with the development of L-DOPA-induced dyskinesia (LID), characterized by involuntary movements. ki.semdpi.com The mechanisms underlying LID are complex and involve maladaptive plasticity in the basal ganglia circuitry, particularly concerning dopamine receptors and downstream signaling pathways. ki.semdpi.compnas.org Deuterated L-DOPA, such as D3-L-DOPA, has been investigated as a potential strategy to mitigate LID, with studies suggesting improved central kinetics and a reduced risk for motor complications compared to non-deuterated L-DOPA. ki.se This is thought to be related to the increased half-life of dopamine formed from deuterated L-DOPA, potentially leading to more sustained stimulation of dopamine receptors and reducing pulsatile stimulation. ki.se

Role of Dopamine D1 and D3 Receptors in Dyskinesia Development

Dopamine D1 and D3 receptors play significant roles in the manifestation of LID. Chronic L-DOPA treatment can lead to changes in the expression and function of these receptors in the striatum. mdpi.commdpi.com Specifically, there is evidence suggesting that ectopic expression of D3 receptors in the striatum develops in response to L-DOPA administration and contributes to behavioral sensitization, a process linked to dyskinesia. mdpi.commdpi.compnas.org Studies in animal models of PD have observed increased D3 receptor expression in dyskinetic animals. mdpi.commdpi.com While D1 receptor expression may not change dramatically, D1 receptors can become supersensitized and exhibit altered localization during chronic L-DOPA treatment. frontiersin.orgnih.gov This D1 receptor sensitization is considered a primary cause for many of the signaling abnormalities implicated in LID. nih.gov The interaction between D1 and D3 receptors also appears crucial, with evidence suggesting the formation of D1R-D3R heteromers in the dorsal striatum following chronic L-DOPA treatment. mdpi.commdpi.com This heterodimerization may strengthen D1 receptor transmission and contribute to the pathological signaling associated with LID. nih.govmdpi.com Studies using D3 receptor knockout mice have shown a reduction in dyskinesia, accompanied by a reduction in molecular markers in D1R-containing neurons, suggesting that D3 receptor modulates dyskinesia by targeting D1 receptor-mediated intracellular signaling. nih.govnih.gov

Investigation of Intracellular Signaling Pathways (e.g., ERK1/2)

LID is associated with the hyperactivation of intracellular signaling cascades downstream of dopamine receptors, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway. pnas.orgnih.govfrontiersin.org Sensitization of D1 receptors, exacerbated by chronic L-DOPA, leads to intermittent hyperactivation of signaling pathways, including the cAMP/PKA/DARPP-32 cascade, which in turn can activate ERK1/2. nih.govfrontiersin.org Aberrant activation of ERK has been a subject of intense investigation in the context of LID. pnas.orgnih.govplos.org Studies in both rodent and non-human primate models of LID have demonstrated a link between L-DOPA-induced ERK1/2 activation and the development of dyskinetic behaviors. frontiersin.orgplos.orgfrontiersin.org While acute L-DOPA administration can cause a significant increase in phospho-ERK1/2, this effect may be attenuated with prolonged treatment in some models, although a correlation between LID and increased ERK activation has been observed in rodent studies. plos.org The D1R-D3R heteromer has also been shown to trigger ERK1/2 signaling, and its pathological expression in the dorsal striatum may contribute to the abnormal PKA-Shp-2-ERK1/2 pathway linked to LID. mdpi.com

Receptor Sensitization and Expression Changes

Dopamine receptor sensitization and changes in expression are key features of the neuroplasticity underlying LID. Following dopamine depletion, D1 receptors become sensitized, partly due to increased presence at the cell membrane. mdpi.comnih.gov Chronic L-DOPA administration further exacerbates this sensitization. nih.govnih.gov Concurrently, there is an ectopic induction and upregulation of D3 receptor expression in the denervated striatum, particularly in D1R-expressing neurons. mdpi.compnas.orgnih.govnih.govnih.gov This upregulation of D3 receptors is strongly correlated with the induction of LID and behavioral sensitization. mdpi.compnas.orgmdpi.com The mechanism of D3 receptor upregulation is not fully understood but may involve factors like BDNF expression. mdpi.commdpi.com The supersensitization of D1 receptors and the upregulation of D3 receptors, along with their potential to form heteromers, contribute to the altered signaling landscape in the striatum that promotes the development and expression of dyskinesia. mdpi.comnih.govmdpi.comnih.gov Blocking D3 receptor upregulation or activity has shown promise in attenuating LID in animal models. mdpi.comnih.govnih.gov

Dopamine Synthesis and Function in Non-Neuronal Tissues

Beyond its well-established role in the central nervous system, dopamine also functions in the periphery, including in metabolic regulation. nih.govmdpi.com Non-neuronal tissues, such as the pancreas, possess the machinery for dopamine biosynthesis and catabolism. nih.govmdpi.com Research using L-DOPA, the precursor to dopamine, has shed light on these peripheral dopaminergic systems. nih.govmdpi.comfrontiersin.org

Role of Dopamine Synthesis in Pancreatic β-Cells

Pancreatic β-cells, responsible for insulin (B600854) secretion, have the capacity for dopamine biosynthesis. nih.govmdpi.com These cells express tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, which converts tyrosine to L-DOPA. nih.gov They also express aromatic amino acid decarboxylase (AADC), which converts L-DOPA to dopamine. nih.gov Furthermore, β-cells contain the machinery for monoamine catabolism, including monoamine oxidases. nih.gov This indicates that pancreatic β-cells can synthesize dopamine from circulating L-DOPA. nih.govfrontiersin.orgplos.org Studies using techniques like PET imaging with [18F]fluoro-L-DOPA have demonstrated the uptake of L-DOPA by pancreatic cells and its conversion to dopamine by DOPA decarboxylase. nih.govnih.gov

Advanced Research Applications and Future Directions for L Dopa 2,5,6 D3

Application in Stable Isotope-Assisted Metabolomics for Carbon Tracing

Stable isotope-assisted metabolomics is a powerful technique used to trace metabolic pathways and understand the dynamics of metabolite flux within biological systems. chromservis.eu By introducing a molecule labeled with a stable isotope, such as carbon-13 or deuterium (B1214612), researchers can track how the labeled atoms are incorporated into downstream metabolites. chromservis.eunih.gov This provides a dynamic view of metabolism, unlike traditional metabolomics which only offers a snapshot of metabolite concentrations. chromservis.eu

In the context of L-DOPA-2,5,6-d3, the deuterium labels at the 2, 5, and 6 positions of the phenyl ring allow for the tracing of the carbon skeleton of L-DOPA and its metabolites. This is particularly valuable in studying the complex metabolic fate of L-DOPA in the brain and periphery. By administering this compound, researchers can differentiate between administered exogenous L-DOPA and endogenous L-DOPA or its metabolites using mass spectrometry-based techniques. plos.orgplos.orgnih.gov This enables the quantification of how much of the administered L-DOPA is converted to dopamine (B1211576), norepinephrine (B1679862), and other metabolites, and where these conversions occur.

Stable isotope tracing with this compound can reveal insights into altered metabolic pathways in disease states, such as the dysregulated dopamine metabolism observed in Parkinson's disease. unimi.it It can help researchers understand how different enzymatic pathways process L-DOPA and its deuterated form, potentially identifying bottlenecks or alternative routes that become more prominent in the diseased brain or under specific treatment conditions.

Differentiation of Endogenous versus Exogenous L-DOPA in Biological Systems

A significant challenge in studying L-DOPA and its effects is distinguishing between the compound administered therapeutically (exogenous) and the L-DOPA naturally produced by the body (endogenous). plos.orgplos.orgnih.gov this compound provides a crucial tool for this differentiation. By labeling L-DOPA with deuterium, researchers can track the administered molecule specifically, as it will have a different mass-to-charge ratio compared to endogenous L-DOPA when analyzed by mass spectrometry. plos.orgplos.orgnih.gov

This capability is essential for accurately assessing the pharmacokinetics and pharmacodynamics of administered L-DOPA. It allows for precise measurement of L-DOPA uptake, distribution, metabolism, and clearance in various tissues and biological fluids without interference from the endogenous pool. nih.gov In research settings, this differentiation is vital for understanding how exogenous L-DOPA impacts endogenous neurotransmitter systems and for evaluating the efficacy and metabolic fate of new L-DOPA formulations or co-treatments. nih.gov

Studies using deuterated L-DOPA have demonstrated its utility in tracking the conversion of exogenous L-DOPA to deuterated dopamine and norepinephrine in the brain. plos.orgplos.orgnih.gov This allows researchers to investigate the activity of enzymes like aromatic L-amino acid decarboxylase (AADC) and dopamine β-hydroxylase (DBH) in vivo. nih.gov Furthermore, it can help elucidate the contribution of non-dopaminergic neurons, such as serotonin (B10506) neurons, to dopamine release upon L-DOPA administration in the context of conditions like L-DOPA-induced dyskinesia. nih.gov

Development of Advanced Imaging Techniques for Deuterated L-DOPA and Metabolites

The incorporation of deuterium into this compound facilitates the use of advanced imaging techniques, particularly mass spectrometry imaging (MSI). plos.orgplos.orgnih.govhtximaging.com MSI allows for the visualization of the spatial distribution of labeled molecules and their metabolites within tissues. htximaging.comd-nb.info This provides valuable information about where L-DOPA is taken up, converted, and where its metabolites are localized at a microscopic level.

Derivatization-based imaging mass spectrometry has been successfully used to visualize L-DOPA and its metabolites, dopamine and norepinephrine, in brain tissue. plos.orgplos.orgnih.gov By using deuterated L-DOPA (D3-L-DOPA), researchers can simultaneously image both the administered deuterated compound and its deuterated metabolites, distinguishing them from their endogenous counterparts. plos.orgplos.orgnih.gov This allows for the investigation of the distribution patterns of exogenous L-DOPA and its products in different brain regions, such as the brainstem, striatum, and locus coeruleus. plos.orgplos.orgnih.gov

Advanced imaging techniques like Stimulated Raman Scattering (SRS) microscopy can also be used to image deuterated neurotransmitter molecules based on their carbon-deuterium vibrational frequencies. arxiv.org This approach allows for direct visualization of deuterated dopamine and other neurotransmitters in live cells and potentially in vivo, offering insights into their intracellular localization and dynamics. arxiv.org The ability to visualize the spatial distribution and metabolism of deuterated L-DOPA and its products with high resolution is crucial for understanding the cellular and regional specificity of L-DOPA's actions and its contribution to neurological disorders.

Exploration of Neurotrophic Factor Release Mechanisms Mediated by L-DOPA

Research suggests that L-DOPA may influence the release of neurotrophic factors, which are crucial for neuronal survival, growth, and differentiation. nih.govroyalsocietypublishing.orgdiva-portal.org While the precise mechanisms are still being investigated, studies have indicated a link between chronic L-DOPA treatment and the overexpression of brain-derived neurotrophic factor (BDNF). nih.govroyalsocietypublishing.org BDNF is hypothesized to play a role in the axonal growth of serotonin neurons and can activate downstream signaling pathways. nih.govroyalsocietypublishing.org

The use of deuterated L-DOPA in research could potentially help to further explore these mechanisms. By using this compound, researchers could potentially differentiate the effects of exogenous L-DOPA from endogenous processes on neurotrophic factor expression and release. While current literature directly linking this compound to neurotrophic factor release mechanisms is limited in the provided search results, the ability to precisely track and quantify the metabolic fate of administered L-DOPA using its deuterated form could provide a clearer picture of how L-DOPA, or its specific metabolites, might influence the synthesis or release of these critical neuronal support molecules. Future research could involve using deuterated L-DOPA in conjunction with techniques that measure neurotrophic factor levels or signaling pathways to investigate potential correlations and causal relationships.

Integration with Multi-Omics Approaches in Neurodegenerative Research

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly important in understanding the complex molecular mechanisms underlying neurodegenerative diseases. unimi.itfrontiersin.orgmdpi.com These approaches can provide a holistic view of the biological changes occurring in disease states and in response to therapeutic interventions. frontiersin.orgmdpi.com

Integrating research using this compound with multi-omics studies holds significant potential in neurodegenerative research, particularly in Parkinson's disease. By using stable isotope tracing with this compound, researchers can obtain detailed metabolic profiles related to L-DOPA processing and its impact on various metabolic pathways. unimi.ituni.lu This metabolic data can then be integrated with genomic, transcriptomic, and proteomic data from the same biological samples.

For example, researchers could correlate the levels of deuterated L-DOPA and its metabolites in different brain regions with changes in the expression of genes or proteins involved in dopamine synthesis, metabolism, transport, and signaling. They could also investigate how L-DOPA treatment, as traced by the deuterated form, affects lipid profiles, amino acid metabolism, and other biochemical pathways identified as dysregulated in neurodegenerative conditions through untargeted omics studies. unimi.it This integrated approach can help to identify novel biomarkers, understand the interplay between different molecular layers in disease progression, and elucidate how L-DOPA treatment influences these complex networks.

Innovative Research Designs for Understanding Isotope Effects on Biological Systems

The use of deuterated compounds like this compound in research also allows for the investigation of kinetic isotope effects (KIEs) on biological systems. informaticsjournals.co.innih.gov KIEs occur because the stronger carbon-deuterium bond is broken more slowly than the carbon-hydrogen bond in enzymatic reactions. informaticsjournals.co.inresearchgate.net This difference in reaction rates can influence the metabolism and activity of deuterated drugs compared to their non-deuterated counterparts. informaticsjournals.co.inresearchgate.net

Innovative research designs using this compound can be employed to specifically study these isotope effects. By comparing the metabolic fate, distribution, and biological activity of this compound with that of unlabeled L-DOPA in carefully designed experiments, researchers can quantify the extent of the deuterium kinetic isotope effect on specific enzymatic steps in the L-DOPA metabolic pathway. nih.govnih.gov

For instance, studies have shown that deuteration at the α and β carbons of L-DOPA can slow down the breakdown of dopamine by monoamine oxidase (MAO) and dopamine β-hydroxylase (DBH). nih.gov Research designs could involve in vivo microdialysis to compare the duration and magnitude of dopamine output in response to unlabeled versus deuterated L-DOPA administration. ki.se In vitro enzyme assays using purified enzymes and both labeled and unlabeled substrates can also provide detailed kinetic data on isotope effects. Understanding these KIEs is important not only for optimizing the therapeutic properties of deuterated drugs but also for gaining fundamental insights into the mechanisms and rate-limiting steps of enzymatic reactions in biological systems.

Perspectives on Novel Research Avenues for Deuterated Dopaminergic Precursors

The successful application of this compound and other deuterated dopaminergic precursors opens up several novel research avenues. One key area is the development of new deuterated drug candidates with improved pharmacokinetic profiles and reduced side effects. researchgate.netki.se By strategically placing deuterium atoms at positions vulnerable to enzymatic metabolism, researchers can design precursors that yield dopamine with a longer half-life, potentially leading to more stable dopaminergic stimulation and reduced motor complications like dyskinesias. nih.govki.se

Another avenue involves exploring the potential of deuterated precursors in combination therapies. Research could investigate whether co-administering deuterated L-DOPA with inhibitors of metabolizing enzymes or with compounds that enhance its transport across the blood-brain barrier further optimizes its delivery and efficacy.

Furthermore, deuterated dopaminergic precursors can be invaluable tools for investigating the precise roles of different dopamine pools and metabolic pathways in various brain functions and disorders. By selectively tracing the metabolism of precursors labeled at different positions, researchers can gain finer-grained insights into the compartmentalization and dynamics of dopamine synthesis, storage, release, and reuptake.

Finally, the knowledge gained from studying the isotope effects of deuterated L-DOPA can inform the development of computational models that more accurately predict the behavior of drugs and metabolites in biological systems, accelerating the drug discovery and development process for neurodegenerative diseases and other conditions affecting the dopaminergic system. nih.govacs.org

Q & A

Q. How is L-DOPA-2,5,6-d3 synthesized, and what purity thresholds are critical for experimental validity?

this compound is synthesized via deuterium substitution at positions 2, 5, and 6 of the L-DOPA structure. Purity (>98%) is critical to minimize isotopic dilution effects in pharmacokinetic studies. Methodological validation should include nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm isotopic integrity and chemical stability .

Q. What analytical techniques are optimal for detecting and quantifying this compound in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its sensitivity in distinguishing deuterated compounds from non-deuterated analogs. Deuterium incorporation alters fragmentation patterns, enabling precise quantification. Calibration curves should use isotopically matched internal standards to account for matrix effects .

Q. How should researchers design experiments to control variables when using this compound in metabolic studies?

  • Independent variables : Dosage, administration route (e.g., oral vs. intravenous).
  • Dependent variables : Dopamine conversion rates, blood-brain barrier permeability.
  • Control variables : Diet, circadian rhythm, and co-administered drugs that affect decarboxylase activity. Use a randomized block design to mitigate confounding factors, with stratification based on metabolic baselines .

Advanced Research Questions

Q. How does deuteration at positions 2, 5, and 6 influence the pharmacokinetic and pharmacodynamic properties of L-DOPA?

Deuteration slows metabolic degradation via kinetic isotope effects, extending plasma half-life and altering dopamine synthesis rates. Advanced studies should compare deuterated vs. non-deuterated L-DOPA using crossover trials in animal models, with longitudinal monitoring of dopamine metabolites (e.g., homovanillic acid) in cerebrospinal fluid .

Q. What methodological approaches resolve contradictions in data on this compound’s efficacy across different experimental models?

  • Meta-analysis : Pool data from in vitro (cell cultures), in vivo (rodent models), and ex vivo (brain slices) studies to identify model-specific biases.
  • Sensitivity analysis : Test whether isotopic interference in mass spectrometry or cross-reactivity in immunoassays skews results.
  • Bayesian statistics : Quantify uncertainty in cross-study comparisons to prioritize variables requiring standardization .

Q. What are the best practices for analyzing isotopic interference in coacervate formation studies using deuterated DOPA derivatives?

this compound’s carboxyl and hydroxyl groups interact with cations (e.g., Fe³⁺, Ca²⁺) to form coacervates. Use dynamic light scattering (DLS) and zeta potential measurements to assess colloidal stability. Control for deuterium’s steric effects by comparing coacervate yields with non-deuterated analogs under identical ionic strength and pH conditions .

Methodological Frameworks

How can the PICOT framework structure research questions on this compound’s therapeutic potential?

  • Population : Parkinson’s disease patients with motor fluctuations.
  • Intervention : Oral administration of this compound.
  • Comparison : Non-deuterated L-DOPA.
  • Outcome : Reduction in dosing frequency and dyskinesia severity.
  • Time : 12-week trial with biweekly assessments. This framework ensures alignment between hypothesis formulation and clinical endpoints .

Q. How to ensure data validity in longitudinal studies tracking deuterated L-DOPA metabolism?

  • Triangulation : Combine LC-MS data with positron emission tomography (PET) imaging of dopamine receptors.
  • Blinding : Mask analysts to treatment groups during data processing.
  • Replication : Validate findings in independent cohorts or species to confirm translational relevance .

Data Management and Reporting

Q. What terminology standards are essential when reporting studies on deuterated compounds like this compound?

Consistently use IUPAC nomenclature and specify isotopic enrichment levels (e.g., 99% deuterium at positions 2,5,6). Disclose batch-specific purity and storage conditions (e.g., −80°C under argon) to ensure reproducibility. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Q. How to address ethical considerations in human trials involving deuterated neurochemicals?

  • Informed consent : Disclose potential risks of prolonged isotopic exposure.
  • Data anonymization : Use pseudonymization for participant identifiers in datasets.
  • Ethics review : Submit protocols to institutional review boards (IRBs) with expertise in isotopic tracer studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.